7-Hydroxyisobenzofuran-1(3H)-one 7-Hydroxyisobenzofuran-1(3H)-one 7-Hydroxyphthalide is a natural product found in Calvolia, Cladosporium, and Valsa with data available.
Brand Name: Vulcanchem
CAS No.: 3956-91-0
VCID: VC1873887
InChI: InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2
SMILES: C1C2=C(C(=CC=C2)O)C(=O)O1
Molecular Formula: C8H6O3
Molecular Weight: 150.13 g/mol

7-Hydroxyisobenzofuran-1(3H)-one

CAS No.: 3956-91-0

Cat. No.: VC1873887

Molecular Formula: C8H6O3

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxyisobenzofuran-1(3H)-one - 3956-91-0

Specification

CAS No. 3956-91-0
Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
IUPAC Name 7-hydroxy-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2
Standard InChI Key PTWPWUVEQZXOFJ-UHFFFAOYSA-N
SMILES C1C2=C(C(=CC=C2)O)C(=O)O1
Canonical SMILES C1C2=C(C(=CC=C2)O)C(=O)O1

Introduction

Chemical Structure and Properties

7-Hydroxyisobenzofuran-1(3H)-one (CAS: 3956-91-0) is characterized by a molecular formula of C8H6O3 and a molecular weight of 150.13 g/mol . The compound features a five-membered lactone ring fused to a benzene ring with a hydroxyl group at the 7-position, giving it distinctive chemical properties and reactivity patterns.

Nomenclature and Synonyms

The compound is known by several names in scientific literature:

  • 7-hydroxy-1(3H)-isobenzofuranone

  • 7-hydroxyphthalide

  • 7-hydroxy-3H-isobenzofuran-1-one

  • 7-hydroxyisobenzofuran-1(3H)-one

These various nomenclatures reflect different naming conventions but refer to the same chemical entity.

Synthesis Methods

The synthesis of 7-Hydroxyisobenzofuran-1(3H)-one can be approached through several methods, primarily involving the modification of isobenzofuran-1(3H)-one or related precursors.

Hydroxylation of Isobenzofuran-1(3H)-one

One common approach involves the selective hydroxylation of isobenzofuran-1(3H)-one at the 7-position. This typically requires regioselective functionalization strategies to ensure the hydroxyl group is introduced at the desired position on the benzene ring.

From 3-Hydroxyisobenzofuran-1(3H)-one

The synthesis can also proceed through 3-hydroxyisobenzofuran-1(3H)-one as an intermediate. According to available literature, 3-hydroxyisobenzofuran-1(3H)-one can be prepared from isobenzofuran-1(3H)-one through bromination followed by hydrolysis .

Table 2: Synthesis Pathway for 3-Hydroxyisobenzofuran-1(3H)-one

StepReagentsConditionsProduct
1Isobenzofuran-1(3H)-one (1 mmol), NBS (1.2 mmol), AIBN (0.2 mmol)CCl4 (15 mL), reflux3-Bromoisobenzofuran-1(3H)-one
23-Bromoisobenzofuran-1(3H)-oneHydrolysis3-Hydroxyisobenzofuran-1(3H)-one

Following the preparation of 3-hydroxyisobenzofuran-1(3H)-one, further functionalization strategies can be employed to introduce the hydroxyl group at position 7, yielding the target compound .

Modification of Derivatives

The synthesis of 7-Hydroxyisobenzofuran-1(3H)-one can also be achieved through the modification of related derivatives. This approach may involve selective deprotection, functional group interconversion, or directed metalation strategies to introduce the hydroxyl functionality at the 7-position.

Research Applications

7-Hydroxyisobenzofuran-1(3H)-one has several important applications in research and development across multiple fields.

Medicinal Chemistry

The compound serves as a valuable scaffold for medicinal chemistry efforts, particularly in the development of antiparasitic agents. The hydroxyl group at position 7 provides a convenient handle for further derivatization, allowing medicinal chemists to create libraries of analogs with potentially enhanced biological activities and optimized pharmacokinetic properties .

Synthetic Building Block

As a functionalized phthalide, 7-Hydroxyisobenzofuran-1(3H)-one can serve as an important building block in the synthesis of more complex molecules. The lactone ring can undergo various transformations, including ring-opening reactions, making it a versatile synthetic intermediate for the preparation of natural products and pharmaceutical compounds.

Structure-Activity Relationship Studies

The compound provides a foundation for structure-activity relationship (SAR) studies aimed at understanding how structural modifications affect biological activity. By systematically varying substituents around the 7-hydroxyisobenzofuran-1(3H)-one core, researchers can gain insights into the molecular features essential for specific biological effects .

Analytical Characterization

Various analytical techniques can be employed for the characterization and quantification of 7-Hydroxyisobenzofuran-1(3H)-one.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used for structural confirmation of isobenzofuranone derivatives. Both ¹H and ¹³C NMR can provide valuable information about the structural features of the compound, including the position of the hydroxyl group .

Mass Spectrometry

Mass spectrometry offers a means of confirming the molecular formula and identifying structural features through fragmentation patterns. For 7-Hydroxyisobenzofuran-1(3H)-one, the molecular ion peak would be expected at m/z 150, corresponding to its molecular weight .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be employed for the separation, purification, and quantification of 7-Hydroxyisobenzofuran-1(3H)-one. These techniques are particularly valuable during synthesis and for assessing the purity of the final compound .

Related Compounds

The structural versatility of the isobenzofuranone scaffold has led to the development of various derivatives with enhanced or specialized properties.

Methoxy Derivatives

A closely related compound is 7-hydroxy-5-methoxy-1(3H)-isobenzofuranone (C9H8O4, molecular weight 180.16 g/mol), which features an additional methoxy group at position 5. This compound has been reported in natural sources, including Helichrysum cephaloideum and Helichrysum italicum .

Halogenated Derivatives

Halogenated derivatives, such as those containing chloro or bromo substituents in addition to the 7-hydroxyl group, have been synthesized and evaluated for biological activities. These modifications can significantly alter the physicochemical properties and biological profile of the parent compound .

Future Research Directions

Research on 7-Hydroxyisobenzofuran-1(3H)-one continues to evolve, with several promising directions for future investigation:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of additional biological activities beyond antiparasitic effects

  • Investigation of potential natural sources containing this compound

  • Design of novel drug delivery systems for 7-hydroxyisobenzofuran-1(3H)-one-based therapeutics

  • Computational studies to predict interactions with biological targets

These research avenues may contribute to a deeper understanding of the compound's properties and expand its applications in pharmaceutical development and organic synthesis.

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